molecular formula C18H28N4O B586900 Butalamine-d4 CAS No. 1794766-45-2

Butalamine-d4

Cat. No.: B586900
CAS No.: 1794766-45-2
M. Wt: 320.473
InChI Key: VYWQZAARVNRSTR-DXTIBEETSA-N
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Description

Butalamine-d4 is a deuterium-labeled derivative of Butalamine, a compound known for its vasodilatory and local anesthetic effects. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study metabolic pathways and reaction mechanisms.

Preparation Methods

The synthesis of Butalamine-d4 typically involves the deuteration of Butalamine. This process can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of Butalamine with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield.

Chemical Reactions Analysis

Butalamine-d4 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products of oxidation include deuterated carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of deuterated alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN), resulting in the replacement of functional groups with deuterated analogs.

Scientific Research Applications

Butalamine-d4 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other compounds.

    Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is utilized in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products

Mechanism of Action

The mechanism of action of Butalamine-d4 involves its interaction with specific molecular targets in the body. As a vasodilator, it works by relaxing the smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure. The deuterium labeling does not significantly alter the pharmacological effects of Butalamine but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Butalamine-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some related compounds include:

    Butalamine: The non-deuterated form, which has similar vasodilatory and anesthetic properties.

    Butylamine: An isomeric amine of butane, used in various chemical reactions and industrial applications.

    Deuterated analogs of other vasodilators: These compounds are used for similar research purposes but may have different pharmacokinetic profiles and applications.

Properties

IUPAC Name

N,N-dibutyl-1,1,2,2-tetradeuterio-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21)/i12D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWQZAARVNRSTR-DXTIBEETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)NC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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